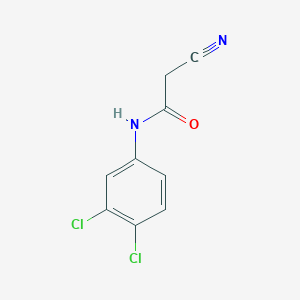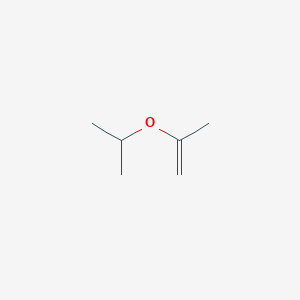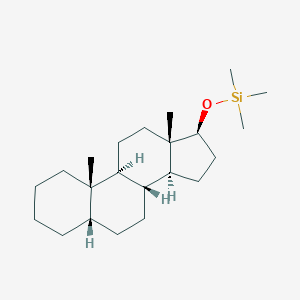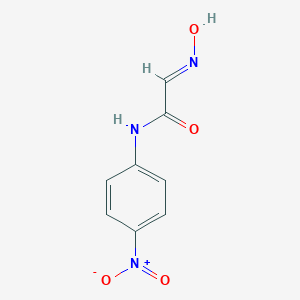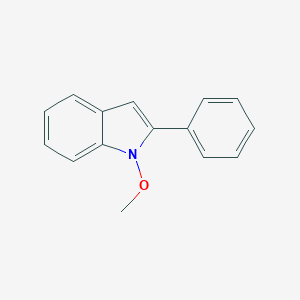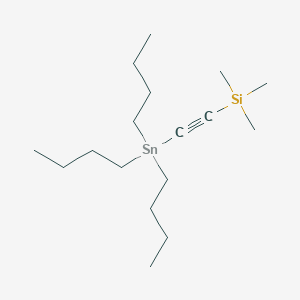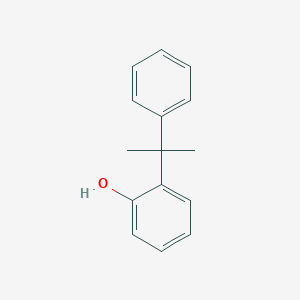
二甲氨基硼烷
描述
Dimethylamine borane (DMAB) is a compound with the molecular formula C2H7BN . It is widely used as a reducing agent in chemical plating . It can also be used to prepare tris (alkylamino)borane analogs by transamination of primary and secondary amines .
Synthesis Analysis
DMAB can be synthesized from sodium borohydride and dimethylamine hydrochloride using dimethoxyethane as a solvent . Other methods include the reaction of lithium borohydride (LBH) with dimethylamine hydrochloride in ether, displacement of tetrahydrofuran (THF) with dimethylamine from THF-borane, or reaction of sodium borohydride (SBH) and dimethylamine in the presence of iodine .
Molecular Structure Analysis
The molecular weight of DMAB is 55.90 g/mol . The InChIKey is RJTANRZEWTUVMA-UHFFFAOYSA-N . The canonical SMILES is [B].CNC .
Chemical Reactions Analysis
DMAB has been used in various chemical reactions. For instance, it has been used in the N-Formylation Reactions . It has also been used in the dehydrogenation reaction .
Physical And Chemical Properties Analysis
DMAB has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 56.0671544 g/mol .
科学研究应用
Hydrogen Storage and Generation
Dimethylamine borane (DMAB) is a promising candidate for hydrogen storage due to its high hydrogen content and stability. It is used in the hydrolytic liberation of hydrogen, which can be catalyzed under mild conditions . This process is crucial for developing clean and sustainable energy vectors, as hydrogen is a clean fuel with high energy density.
Catalysis in Nanotechnology
In nanotechnology, DMAB plays a role in the synthesis of nanoparticles. It is used in the catalytic hydrolysis reactions to produce hydrogen, which can then be utilized for the creation of nanoparticles . These nanoparticles have applications ranging from medical to environmental technologies.
Polymer Synthesis
DMAB is involved in the synthesis of polymers, particularly those containing borane clusters. The introduction of borane clusters into polymeric frameworks improves chemical and thermal stability and endows the polymers with specific properties like photoluminescence and heat resistance .
Pharmaceutical Research
In pharmaceutical research, DMAB is used as a reagent for various synthesis processes. It serves as a mild reducing agent and is involved in the preparation of amine-boranes, which have numerous laboratory and industrial applications .
Environmental Applications
DMAB is utilized in the electroless deposition of metals for surface finishing and electronics applications. It also serves as a precursor for boron carbonitride (BCN) in chemical vapor deposition (CVD) processes, contributing to the development of environmentally friendly materials .
Role in Catalysis
DMAB is used in catalytic processes to facilitate the dehydrogenation of amine-boranes, leading to the production of materials with B–N bonds. This catalytic activity is essential for the controlled dehydropolymerization of primary amine-boranes, which form polymeric materials and precursors to BN-containing materials .
作用机制
Target of Action
Dimethylamine borane (DMAB), also known as Boron, trihydro(N-methylmethanamine)-, (T-4)-, is primarily used as a reducing agent in various chemical reactions . Its primary targets are electron-deficient compounds, such as aryl tosylates and nitroarenes .
Mode of Action
DMAB interacts with its targets through a multi-step electron transfer mechanism . This process involves the active reducing species produced from DMAB in the presence of high hydroxide content . In the presence of suitable catalysts, DMAB can undergo dehydrogenation, releasing hydrogen and forming aminoboranes .
Biochemical Pathways
The dehydrogenation of DMAB leads to the liberation of hydrogen, which is a crucial component in various biochemical pathways, particularly those involved in energy production . The resulting aminoboranes can further undergo dimerization, oligomerization, or polymerization processes .
Result of Action
The primary result of DMAB’s action is the generation of hydrogen and aminoboranes . Hydrogen serves as a clean and sustainable energy source, while aminoboranes have potential applications in the storage and release of hydrogen .
Action Environment
The action of DMAB can be influenced by various environmental factors. For instance, the presence of high hydroxide content can enhance the production of the active reducing species from DMAB . Additionally, the use of suitable catalysts can significantly improve the efficiency of DMAB’s dehydrogenation . It’s also worth noting that DMAB’s action can be performed under mild conditions, making it a versatile and environmentally friendly reducing agent .
安全和危害
未来方向
属性
InChI |
InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTANRZEWTUVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052494 | |
| Record name | Dimethylamine-borane (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [NTP] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethylamine borane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13199 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethylamine borane | |
CAS RN |
74-94-2 | |
| Record name | Dimethylamine-borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron, trihydro(N-methylmethanamine)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylamine-borane (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of dimethylamine borane (DMAB) in catalysis?
A1: Dimethylamine borane (DMAB) is widely studied as a hydrogen source in catalytic dehydrogenation reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Various transition metal complexes, including those of titanium, ruthenium, and palladium, have demonstrated effectiveness in catalyzing DMAB dehydrogenation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This process holds promise for hydrogen storage and on-demand hydrogen generation for fuel cells.
Q2: How does the catalytic activity of dimethylamine borane (DMAB) dehydrogenation vary with different metal catalysts?
A2: The choice of metal catalyst significantly impacts DMAB dehydrogenation efficiency. For instance, titanocene complexes show varying activity based on cyclopentadienyl ligand substitution patterns. [] Ruthenium(III) acetylacetonate forms a highly active ruthenium(II) species in situ, offering excellent turnover numbers. [] Palladium nanoparticles supported on tungsten(VI) oxide exhibit remarkable activity and reusability in DMAB dehydrogenation. [, ]
Q3: What role do ionic liquids play in dimethylamine borane (DMAB) dehydrogenation?
A3: Ionic liquids have been shown to facilitate DMAB dehydrogenation at low to room temperatures. [] They can act as both solvent and catalyst, enabling milder reaction conditions and potentially improving energy efficiency.
Q4: Beyond hydrogen generation, how else is dimethylamine borane (DMAB) utilized in catalytic reactions?
A4: Dimethylamine borane (DMAB) serves as a reducing agent in various catalytic transformations. [, , , , ] For example, it's employed in palladium nanoparticle-catalyzed reduction of nitroarenes to anilines. [] It's also used in copper-catalyzed reductive amination of nitriles and the reduction of organic functional groups. []
Q5: What are the advantages of using dimethylamine borane (DMAB) as a reducing agent?
A5: Dimethylamine borane (DMAB) offers several advantages as a reducing agent: it's relatively stable, water-soluble, non-toxic, and easy to handle. [, ] These properties make it attractive for developing environmentally friendly catalytic processes.
Q6: What is the molecular formula and weight of dimethylamine borane (DMAB)?
A6: The molecular formula for dimethylamine borane (DMAB) is C2H8BN. It has a molecular weight of 58.92 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize dimethylamine borane (DMAB) and its reaction products?
A7: Researchers frequently employ NMR spectroscopy, particularly 11B NMR, to monitor DMAB dehydrogenation reactions. [, , , , , , , , , , ] This technique helps identify intermediates and products by analyzing boron chemical shifts. Additionally, X-ray diffraction (XRD) is used to characterize crystalline products and catalysts. [, , , ] FTIR spectroscopy provides information about bonding environments, and UV-Vis spectroscopy is utilized to characterize catalysts and monitor reaction progress. [, , , , , , ]
Q8: How have computational chemistry approaches contributed to understanding dimethylamine borane (DMAB) dehydrogenation?
A10: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of DMAB dehydrogenation. [, , ] For example, they revealed the importance of van der Waals interactions and the formation of dihydrogen bonds in the reaction pathway using titanocene catalysts. [] DFT studies also provide insights into the energetics and transition states involved in the catalytic cycle. [, ]
Q9: What are the known toxicological effects of dimethylamine borane (DMAB)?
A11: Dimethylamine borane (DMAB) exposure can lead to neurological effects in humans. [, , ] Cases of occupational exposure have reported symptoms such as dizziness, nausea, limb numbness, slurred speech, and ataxia. [, ] Animal studies have explored the metabolism and disposition of DMAB, revealing primarily urinary excretion. []
Q10: Are there alternative reducing agents to dimethylamine borane (DMAB) for specific applications?
A12: Yes, several alternatives to DMAB exist, each with its own set of advantages and disadvantages. Sodium cyanoborohydride has been compared as a reducing agent for reductive methylation of amino groups in proteins. [] The choice of reducing agent often depends on the specific reaction requirements, desired selectivity, and cost-effectiveness.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




